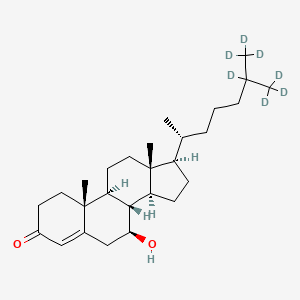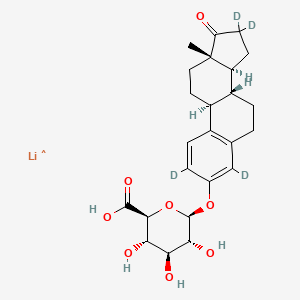
Tetrahydrodeoxycortisol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydrodeoxycortisol-d5 is a labelled analog of Tetrahydrodeoxycortisol, which is a metabolite of Cortisol. Cortisol is a steroid hormone in the glucocorticoid class of hormones. The compound is used in various scientific research applications due to its stable isotope labeling, which allows researchers to study metabolic pathways in vivo in a safe manner.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydrodeoxycortisol-d5 involves the incorporation of deuterium atoms into the Tetrahydrodeoxycortisol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents, catalysts, and controlled reaction environments. Quality control measures are implemented to ensure the product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tetrahydrodeoxycortisol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized metabolites.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which are used in further research and analysis.
Aplicaciones Científicas De Investigación
Tetrahydrodeoxycortisol-d5 is used in a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: Utilized as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Mecanismo De Acción
The mechanism of action of Tetrahydrodeoxycortisol-d5 involves its role as a labelled analog of Tetrahydrodeoxycortisol. It allows researchers to trace and study the metabolic pathways of Cortisol and its metabolites. The molecular targets and pathways involved include various enzymes and receptors associated with Cortisol metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Tetrahydrodeoxycortisol
- Tetrahydrocorticosterone
- Tetrahydrodeoxycorticosterone
Uniqueness
Tetrahydrodeoxycortisol-d5 is unique due to its stable isotope labeling, which allows for precise and accurate tracing of metabolic pathways. This makes it a valuable tool in research compared to its non-labeled counterparts.
Propiedades
Fórmula molecular |
C21H34O4 |
|---|---|
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-hydroxy-1-[(3R,5R,8R,9S,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,17-dihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1/i5D2,11D2,14D |
Clave InChI |
UPTAPIKFKZGAGM-NDPJIYLKSA-N |
SMILES isomérico |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@]4(C(=O)CO)O)C)C)([2H])[2H])O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)






